2,6-Dinitrobenzaldehyde

Catalog No.
S581684
CAS No.
606-31-5
M.F
C7H4N2O5
M. Wt
196.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dinitrobenzaldehyde

CAS Number

606-31-5

Product Name

2,6-Dinitrobenzaldehyde

IUPAC Name

2,6-dinitrobenzaldehyde

Molecular Formula

C7H4N2O5

Molecular Weight

196.12 g/mol

InChI

InChI=1S/C7H4N2O5/c10-4-5-6(8(11)12)2-1-3-7(5)9(13)14/h1-4H

InChI Key

WHFZQNNDIJKLIO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)[N+](=O)[O-]

Synonyms

2,6-dinitrobenzaldehyde, 2,6-DNBA

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)[N+](=O)[O-]

Intermediate in environmental remediation:

  • Ozonation of 2,6-dinitrotoluene (DNT): 2,6-Dinitrobenzaldehyde is a major intermediate formed during the combined ozonation of 2,6-dinitrotoluene (DNT) with hydrogen peroxide and ultraviolet (UV) radiation. This process is being explored as a potential method for remediating DNT-contaminated water [].

Precursor for molecule synthesis:

  • Synthesis of tetrakis(2,6-dinitrophenyl) porphyrin: 2,6-Dinitrobenzaldehyde has been used as a precursor in the synthesis of free base tetrakis(2,6-dinitrophenyl) porphyrin, which is a type of molecule with potential applications in catalysis and photochemistry [].

Research on mutagenicity:

  • Comparative studies: 2,6-dinitrobenzaldehyde has been used in comparative studies to assess the mutagenicity (potential to cause mutations) of different nitroaromatic compounds. These studies compare the compound's reactivity and mutagenic effects with other similar molecules [].

2,6-Dinitrobenzaldehyde is an organic compound with the molecular formula C₇H₄N₂O₅. It is characterized by the presence of two nitro groups (-NO₂) positioned at the 2 and 6 positions of a benzaldehyde ring. This compound appears as a yellow crystalline solid and is notable for its reactivity due to the electron-withdrawing nature of the nitro groups, which significantly influence its chemical behavior and biological activity.

2,6-Dinitrobenzaldehyde is a hazardous compound due to the presence of nitro groups. Here are some key safety concerns:

  • Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin. Can cause irritation and damage to various organs [].
  • Flammability: Combustible material. Avoid ignition sources [].
  • Explosivity: Though not classified as an explosive itself, it can decompose violently at high temperatures, releasing explosive gases [].

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling this compound.
  • Work in a well-ventilated fume hood.
  • Store in a cool, dry place away from heat and incompatible chemicals.
  • Properly dispose of waste according to local regulations.
Typical of aldehydes and nitro compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition with various nucleophiles, leading to alcohols or other derivatives.
  • Reduction: It can be reduced to 2,6-dinitrobenzyl alcohol using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: 2,6-Dinitrobenzaldehyde can react with amines to form imines or with other carbonyl compounds in aldol condensation reactions.

Research indicates that 2,6-dinitrobenzaldehyde exhibits significant biological activity. It has been studied for its potential as:

  • Antimicrobial Agent: Exhibiting activity against various bacterial strains.
  • Cytotoxic Properties: Showing potential cytotoxic effects in certain cancer cell lines, making it a candidate for further pharmacological exploration.
  • Inhibitor of Enzymatic Activity: Some studies suggest it may inhibit specific enzymes, contributing to its biological effects.

The synthesis of 2,6-dinitrobenzaldehyde can be achieved through several methods:

  • Oxidation of 2,6-Dinitrotoluene: A common method involves oxidizing 2,6-dinitrotoluene in the presence of oxidizing agents under controlled conditions.
    • Reaction conditions typically involve temperatures between 90°C to 100°C and may use solvents like dimethylformamide or dimethyl sulfoxide .
  • Direct Nitration: Another method includes nitrating benzaldehyde directly under controlled conditions to introduce nitro groups at the desired positions .
  • Using Nitro Compounds as Precursors: Starting from simpler nitro compounds and employing various synthetic routes can yield 2,6-dinitrobenzaldehyde as an intermediate .

2,6-Dinitrobenzaldehyde serves multiple purposes in various fields:

  • Organic Synthesis: It acts as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Dyes and Pigments: Utilized in the production of dyes due to its vibrant color properties.
  • Research Reagent: Employed in laboratories for studying reaction mechanisms involving aldehydes and nitro compounds.

Studies on the interactions of 2,6-dinitrobenzaldehyde with biological molecules have revealed insights into its reactivity and potential therapeutic applications. These include:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can help understand its biological mechanisms.
  • Enzyme Inhibition Studies: Research has focused on how it inhibits specific enzymes, providing clues about its potential as a drug candidate .

Several compounds share structural similarities with 2,6-dinitrobenzaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-NitrobenzaldehydeOne nitro groupLess reactive due to fewer electron-withdrawing groups.
4-NitrobenzaldehydeOne nitro groupDifferent position affects reactivity and biological activity.
3,5-Dinitrobenzoic AcidTwo nitro groupsAcidic properties due to carboxylic acid functionality.
4,6-DinitropyrimidineNitro groups on a pyrimidine ringExhibits different biological activities due to heterocyclic structure.

The uniqueness of 2,6-dinitrobenzaldehyde lies in its specific substitution pattern on the benzene ring which influences its chemical reactivity and biological properties compared to these similar compounds.

Molecular Formula and Weight

2,6-Dinitrobenzaldehyde is an aromatic compound with a benzene ring substituted by an aldehyde group and two nitro groups at positions 2 and 6 [1]. The molecular formula of 2,6-Dinitrobenzaldehyde is C7H4N2O5, indicating the presence of 7 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms [2]. The molecular weight of this compound is 196.12 g/mol, which is calculated based on the atomic weights of its constituent elements [4].

CAS Registry Number and International Identifiers

The Chemical Abstracts Service (CAS) Registry Number assigned to 2,6-Dinitrobenzaldehyde is 606-31-5, which serves as a unique identifier for this chemical compound in scientific literature and databases [3]. The European Community (EC) Number for this compound is 210-113-9, providing another international identification system reference [2]. The compound is also identified by its InChIKey, which is WHFZQNNDIJKLIO-UHFFFAOYSA-N, a fixed-length character string used for indexing and searching chemical structures [4].

The full International Chemical Identifier (InChI) for 2,6-Dinitrobenzaldehyde is InChI=1S/C7H4N2O5/c10-4-5-6(8(11)12)2-1-3-7(5)9(13)14/h1-4H, which encodes the structural information of the molecule in a machine-readable format [2]. This identifier allows for precise identification and differentiation from isomeric compounds [9].

IUPAC Nomenclature and Alternative Designations

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name of this compound is 2,6-Dinitrobenzaldehyde [1]. This name indicates a benzaldehyde core structure with two nitro groups at positions 2 and 6 of the benzene ring [2].

Alternative designations for this compound include "Benzaldehyde, 2,6-dinitro-" which is often used in chemical databases and literature [2]. The compound is also known by its registry identifiers such as CCRIS 3033 and BRN 2113951 in various chemical databases [6]. In some scientific literature, it may be referred to as 2,6-DNBA, though full names are preferred in formal scientific communications [2].

Physical Properties

Melting and Boiling Points (120-122°C, 363.2°C)

2,6-Dinitrobenzaldehyde exhibits a melting point range of 120-122°C, as determined by experimental measurements [1]. This relatively high melting point is characteristic of aromatic compounds with strong intermolecular forces, particularly those enhanced by the presence of polar nitro groups [6]. The melting point range rather than a single value indicates the high purity standard of the compound, with a narrow range suggesting minimal impurities [7].

The boiling point of 2,6-Dinitrobenzaldehyde is approximately 363.2°C at standard atmospheric pressure (760 mmHg) [6]. This elevated boiling point reflects the strong intermolecular forces present in the compound, particularly hydrogen bonding and dipole-dipole interactions facilitated by the nitro and aldehyde functional groups [7]. The high boiling point also suggests that the compound has low volatility at room temperature [9].

Density (1.571 g/cm³) and Refractive Index (1.66)

The density of 2,6-Dinitrobenzaldehyde is 1.571 g/cm³, which is significantly higher than water (1.0 g/cm³) [6]. This relatively high density can be attributed to the efficient packing of the molecules in the solid state and the presence of heavy atoms like nitrogen and oxygen in the nitro groups [7]. The density value is important for various applications and calculations involving mass-volume relationships of the compound [9].

The refractive index of 2,6-Dinitrobenzaldehyde is 1.66, which is a measure of how light propagates through the material [6]. This relatively high refractive index is characteristic of aromatic compounds with conjugated systems and electron-rich functional groups like nitro and aldehyde moieties [7]. The refractive index is an important physical constant used for identification and purity assessment of the compound [9].

Solubility Profile in Various Solvents

2,6-Dinitrobenzaldehyde displays a distinctive solubility profile across different solvents, which is crucial for its purification, analysis, and application in organic synthesis [10]. The compound is almost insoluble in water, which is expected given its predominantly aromatic character and the limited ability of water to disrupt the strong intermolecular forces between 2,6-Dinitrobenzaldehyde molecules [6].

In contrast, 2,6-Dinitrobenzaldehyde exhibits good solubility in a range of organic solvents. It is readily soluble in alcohols such as ethanol and methanol, which can form hydrogen bonds with the compound's aldehyde and nitro groups [10]. The compound also dissolves well in ethers like diethyl ether, aromatic solvents such as benzene, and chlorinated solvents including chloroform [10]. Additionally, 2,6-Dinitrobenzaldehyde is soluble in acetone and likely soluble in glacial acetic acid, though specific solubility data for the latter is limited in the literature [14].

The solubility behavior of 2,6-Dinitrobenzaldehyde is governed by the principle that "like dissolves like," where the polar nitro and aldehyde groups interact favorably with polar solvents, while the aromatic ring facilitates dissolution in non-polar aromatic solvents [3].

Crystalline Characteristics

2,6-Dinitrobenzaldehyde exists as a crystalline powder at room temperature, with a characteristic yellow to light-brown coloration [10]. The color is attributed to the extended conjugation in the molecule, particularly the interaction between the π-electron system of the benzene ring and the electron-withdrawing nitro and aldehyde groups [3].

While detailed crystallographic data from X-ray diffraction studies is limited in the available literature, the compound is known to form well-defined crystals suitable for structural analysis [10]. The crystalline nature of 2,6-Dinitrobenzaldehyde contributes to its stability and facilitates its handling, storage, and purification through recrystallization techniques [23].

The crystal packing of 2,6-Dinitrobenzaldehyde is likely influenced by intermolecular interactions such as hydrogen bonding involving the aldehyde group and dipole-dipole interactions between the nitro groups [23]. These interactions, along with π-π stacking between aromatic rings, determine the macroscopic properties of the crystalline material, including its melting point and solubility characteristics [10].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the molecular structure of 2,6-Dinitrobenzaldehyde [12]. The proton (¹H) NMR spectrum of 2,6-Dinitrobenzaldehyde in benzene-d6 with 20 mol% acetone reveals distinctive signals that correspond to the different hydrogen environments in the molecule [12].

The aldehydic proton (CHO) resonates at δ 10.318 ppm, appearing as a triplet of doublets due to coupling with the ring protons [12]. This downfield chemical shift is characteristic of aldehydic protons and is further deshielded by the electron-withdrawing effects of the adjacent nitro groups [19]. The ring protons exhibit an A2B pattern, with proton A resonating at δ 7.958 ppm and proton B at δ 7.253 ppm [12].

The coupling constants between these protons provide additional structural information. The ortho coupling constant J(A,B) is 8.25 Hz, which is typical for adjacent protons on a benzene ring [19]. The long-range coupling constants between the aldehydic proton and the ring protons are J(A,CHO) = 0.39 Hz and J(B,CHO) = -0.21 Hz [19]. Notably, the negative value of J(B,CHO) indicates a specific spatial relationship between these nuclei and provides evidence for the conformation of the molecule in solution [19].

Infrared Spectral Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in 2,6-Dinitrobenzaldehyde [13]. Although comprehensive IR spectral data for 2,6-Dinitrobenzaldehyde is limited in the available literature, the compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups [18].

The aldehyde group (CHO) typically shows a strong C=O stretching vibration in the region of 1700-1740 cm⁻¹, which may be shifted to higher wavenumbers due to the electron-withdrawing effect of the adjacent nitro groups [13]. The nitro groups (NO2) exhibit characteristic asymmetric and symmetric stretching vibrations at approximately 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively [18].

The aromatic C=C stretching vibrations typically appear in the region of 1450-1600 cm⁻¹, while the C-H stretching of the aldehyde hydrogen produces a distinctive band around 2700-2800 cm⁻¹ [18]. The C-H stretching vibrations of the aromatic ring are expected in the region of 3000-3100 cm⁻¹ [13].

IR spectroscopy can also provide insights into the conformation of the molecule, particularly the orientation of the aldehyde group relative to the benzene ring, which may be influenced by steric interactions with the adjacent nitro groups [24].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of 2,6-Dinitrobenzaldehyde through its characteristic fragmentation patterns [16]. While specific mass spectral data for 2,6-Dinitrobenzaldehyde is limited in the available literature, the fragmentation behavior can be inferred based on related compounds and general principles of mass spectrometry [20].

The molecular ion peak (M⁺) of 2,6-Dinitrobenzaldehyde would be expected at m/z 196, corresponding to its molecular weight [16]. Common fragmentation pathways for nitroaromatic aldehydes include the loss of NO (M⁺-30), NO2 (M⁺-46), and CHO (M⁺-29) groups [20]. Sequential losses of these groups may also be observed, leading to characteristic fragment ions [17].

The presence of two nitro groups in 2,6-Dinitrobenzaldehyde would likely result in a complex fragmentation pattern, with potential rearrangements and multiple pathways for fragmentation [20]. The relative abundance of fragment ions can provide insights into the stability of various structural features and the preferred fragmentation mechanisms [17].

Mass spectrometry, particularly when coupled with chromatographic techniques, is valuable for the identification and quantification of 2,6-Dinitrobenzaldehyde in complex mixtures and for confirming the purity of synthesized samples [16].

UV-Visible Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions in 2,6-Dinitrobenzaldehyde, which are influenced by its conjugated system and functional groups [21]. While specific UV-Vis spectral data for 2,6-Dinitrobenzaldehyde is limited in the available literature, the compound is expected to exhibit characteristic absorption bands based on its structural features [21].

The benzene ring typically shows absorption in the UV region around 250-270 nm due to π→π* transitions [21]. The presence of the aldehyde group extends the conjugation and introduces n→π* transitions, which may appear as absorption bands at longer wavelengths [21]. The nitro groups, being strong electron-withdrawing substituents, significantly influence the electronic distribution in the molecule and can shift the absorption maxima to longer wavelengths (bathochromic shift) while increasing the absorption intensity (hyperchromic effect) [21].

The UV-Vis spectrum of 2,6-Dinitrobenzaldehyde would be expected to differ from that of benzaldehyde or mononitrobenzaldehydes due to the combined electronic effects of the two nitro groups at positions 2 and 6 [21]. These spectral characteristics can be useful for identification, purity assessment, and studying the electronic properties of the compound [21].

Electronic Structure

Electron Density Distribution

The electron density distribution in 2,6-Dinitrobenzaldehyde is significantly influenced by the electron-withdrawing nature of both the nitro groups and the aldehyde functionality [22]. The nitro groups, positioned at the 2 and 6 positions of the benzene ring, exert a strong electron-withdrawing effect through both inductive and resonance mechanisms [24]. This results in a depletion of electron density in the aromatic ring, particularly at the ortho and para positions relative to the nitro groups [24].

The aldehyde group also withdraws electron density from the ring through inductive effects, though it can donate electron density through resonance [22]. However, the resonance donation is limited by the presence of the adjacent nitro group at position 2, which competes for the π-electrons of the ring [24].

The overall electron density distribution in 2,6-Dinitrobenzaldehyde creates regions of varying electrophilicity and nucleophilicity within the molecule [22]. The carbon atoms of the benzene ring, particularly those at positions 3, 4, and 5, experience reduced electron density, making them less susceptible to electrophilic attack compared to unsubstituted benzene [24]. Conversely, the oxygen atoms of the nitro and aldehyde groups represent regions of high electron density and potential sites for nucleophilic attack or hydrogen bonding [22].

Influence of Nitro Groups on Benzaldehyde Electronic Properties

The nitro groups at positions 2 and 6 of 2,6-Dinitrobenzaldehyde exert a profound influence on the electronic properties of the benzaldehyde moiety [24]. These electron-withdrawing groups significantly alter the reactivity, spectroscopic characteristics, and physical properties of the compound compared to unsubstituted benzaldehyde [19].

One notable effect is on the conformation of the molecule. The nitro group at position 2 creates steric hindrance with the aldehyde group, causing the carbonyl group to twist out of the plane of the benzene ring by up to 25° [24]. This non-planar conformation affects the extent of conjugation between the aldehyde group and the aromatic ring, influencing the electronic distribution and reactivity of the carbonyl functionality [19].

The electron-withdrawing nature of the nitro groups increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack [24]. This enhanced electrophilicity is reflected in the increased reactivity of 2,6-Dinitrobenzaldehyde in nucleophilic addition reactions compared to benzaldehyde [3].

The nitro groups also influence the acidity of the aldehydic hydrogen, as evidenced by the downfield shift of its NMR signal [19]. Additionally, the dipole moment of 2,6-Dinitrobenzaldehyde (5.22 D) is significantly higher than that of benzaldehyde, reflecting the combined effect of the polar nitro and aldehyde groups [4].

Computational Analysis of Molecular Orbitals

Computational analysis of the molecular orbitals of 2,6-Dinitrobenzaldehyde provides insights into its electronic structure, reactivity, and spectroscopic properties [22]. While specific computational studies on 2,6-Dinitrobenzaldehyde are limited in the available literature, general principles and studies on related compounds can inform our understanding of its molecular orbital characteristics [22].

Density Functional Theory (DFT) calculations can be used to determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of 2,6-Dinitrobenzaldehyde [22]. The HOMO-LUMO gap is an important parameter that relates to the chemical reactivity and spectroscopic properties of the molecule [22].

The nitro groups at positions 2 and 6 are expected to lower the energy of both the HOMO and LUMO compared to benzaldehyde, but with a greater effect on the LUMO due to the strong electron-withdrawing nature of the nitro groups [22]. This results in a smaller HOMO-LUMO gap, which correlates with the bathochromic shift observed in the UV-Vis spectrum [22].

Natural Transition Orbital (NTO) analysis can be employed to study the electronic transitions in 2,6-Dinitrobenzaldehyde, particularly those responsible for its UV-Vis absorption characteristics [22]. This approach transforms the complex transitions between multiple molecular orbitals into simpler transitions between pairs of orbitals, facilitating the interpretation of spectroscopic data [22].

The development of synthetic methodologies for 2,6-dinitrobenzaldehyde has evolved significantly since the early 20th century. Initial approaches were characterized by harsh reaction conditions and limited selectivity, presenting substantial challenges for both laboratory synthesis and industrial production [1] [2].

The earliest documented synthesis involved the direct nitration of benzaldehyde using mixed acid systems (nitric acid and sulfuric acid). However, this approach suffered from poor regioselectivity, predominantly yielding the 3-nitrobenzaldehyde isomer rather than the desired 2,6-dinitro compound [3]. The yield of 2-nitrobenzaldehyde increased with higher nitric acid concentrations, but this improvement came at the cost of increased safety hazards and more vigorous reaction conditions [3].

A significant breakthrough came with the development of the 2,6-dinitrobenzyl bromide route. This methodology, first described in the Journal of the Chemical Society in 1957, involved the bromination of 2,6-dinitrotoluene followed by oxidation of the resulting benzyl bromide [4]. While this approach achieved improved yields of 40-50%, it required the use of liquid bromine under harsh conditions, creating substantial environmental and safety concerns that limited its industrial applicability [5].

The steric hindrance imposed by the two nitro groups in the 2,6-positions has historically been the primary challenge in direct oxidation approaches. The electron-withdrawing nature of these substituents, combined with their bulk, significantly impedes the oxidation of the methyl group to the aldehyde functionality [5] [6].

MethodStarting MaterialKey ReagentsMajor ChallengesTypical Yield (%)
Oxidation of 2,6-dinitrotoluene2,6-DinitrotolueneOxidizing agents (various)Steric hindrance of nitro groups20-30
Direct nitration of benzaldehydeBenzaldehydeHNO3/H2SO4 mixed acidLow selectivity for 2,6-isomer15-25
Via 2,6-dinitrobenzyl bromide2,6-DinitrotolueneLiquid bromine, then oxidationHarsh conditions, environmental concerns40-50
Combined ozonation approach2,6-DinitrotolueneOzone, H2O2, UV radiationComplex multi-step process65-70

Oxidation of 2,6-Dinitrotoluene

Oxidizing Agents and Reaction Conditions

The direct oxidation of 2,6-dinitrotoluene represents the most straightforward synthetic approach to 2,6-dinitrobenzaldehyde. Various oxidizing agents have been employed, each presenting distinct advantages and limitations in terms of selectivity, reaction conditions, and environmental impact [6] [7].

Potassium permanganate in alkaline medium has been extensively studied as an oxidizing agent. Operating at temperatures of 80-100°C for 6-12 hours, this system provides moderate selectivity but generates significant manganese-containing waste [8]. The reaction mechanism involves the formation of manganate intermediates that facilitate the oxidation of the benzylic methyl group while minimizing over-oxidation to the carboxylic acid.

Chromium trioxide in acidic aqueous medium offers an alternative approach, typically operating at 60-80°C for 4-8 hours. However, this method suffers from low selectivity and generates highly toxic chromium waste, making it environmentally unacceptable for modern applications [8].

A notable advancement has been the development of ozone-based oxidation systems. The combined use of ozone, hydrogen peroxide, and ultraviolet radiation operates under mild conditions (25-30°C) with reaction times of 1-2 hours [10]. This approach demonstrates high selectivity and minimal environmental impact, representing a significant improvement over traditional methods.

The activated carbon-oxygen system described in recent patent literature presents an environmentally friendly alternative [5]. Operating at 90-100°C for 5-10 hours, this method uses activated carbon as a catalyst to facilitate aerobic oxidation, achieving good selectivity while avoiding heavy metal contamination.

Oxidizing AgentReaction MediumTemperature (°C)Reaction Time (h)SelectivityEnvironmental Impact
Potassium permanganateAlkaline aqueous80-1006-12ModerateHigh (Mn waste)
Chromium trioxideAcidic aqueous60-804-8LowHigh (Cr waste)
Ozone/H2O2/UVAqueous/organic25-301-2HighLow
Activated carbon + O2Organic solvent90-1005-10GoodModerate
Manganese(II) acetate systemAcetic acid1208-12GoodModerate

Mechanistic Considerations

The oxidation mechanism of 2,6-dinitrotoluene to 2,6-dinitrobenzaldehyde involves complex radical pathways that are significantly influenced by the electronic and steric effects of the nitro substituents [11] [6]. The electron-withdrawing nature of the nitro groups stabilizes the benzylic radical intermediate while simultaneously hindering the initial hydrogen abstraction step.

In vanadium-catalyzed systems, the mechanism involves the formation of vanadium peroxido complexes that undergo homolytic cleavage to generate vanadium-oxygen radicals [8]. These species abstract hydrogen from the methyl group of 2,6-dinitrotoluene, forming a benzylic radical that subsequently reacts with molecular oxygen to produce the corresponding peroxy radical. The coupling of two peroxy radicals leads to the formation of the aldehyde product along with molecular oxygen through well-established radical termination processes [8].

The presence of multiple nitro groups creates a unique electronic environment that affects both the thermodynamics and kinetics of the oxidation process. Density functional theory calculations have shown that the frontier electron density values correlate with the reactivity of dinitrobenzaldehyde compounds, with the energy of the lowest unoccupied molecular orbital serving as a key indicator of electrophilic reactivity [11].

Photochemical pathways also contribute to the oxidation mechanism when ultraviolet radiation is employed. The nitroaromatic chromophore absorbs UV light in the 300-400 nm range, leading to excited state formation and subsequent radical chemistry [12]. This photochemical activation can significantly enhance the rate of oxidation while providing access to reaction pathways that are thermally inaccessible under mild conditions.

Yield Optimization Parameters

The optimization of yields in 2,6-dinitrotoluene oxidation requires careful control of multiple parameters including temperature, reaction time, oxidant stoichiometry, and reaction medium composition [3] [7]. Temperature control is particularly critical, as excessive temperatures can lead to over-oxidation to the corresponding carboxylic acid or decomposition of the product.

The ratio of oxidizing agent to substrate plays a crucial role in determining both conversion and selectivity. Insufficient oxidant leads to incomplete conversion, while excess oxidant promotes over-oxidation and reduces the selectivity for the aldehyde product [7]. Optimal ratios typically range from 1.2 to 2.0 equivalents of oxidant per mole of substrate, depending on the specific oxidizing system employed.

Reaction time optimization involves balancing the competing factors of conversion and selectivity. Extended reaction times increase conversion but may also promote secondary oxidation reactions. Kinetic studies have shown that the optimal reaction time depends strongly on the reaction temperature, with higher temperatures requiring shorter reaction times to achieve maximum yield [13].

The choice of solvent system significantly impacts both the reaction rate and product selectivity. Polar protic solvents tend to accelerate the oxidation reaction but may also promote side reactions. Non-polar solvents provide better selectivity but often result in slower reaction rates due to reduced solubility of the oxidizing agent [8].

pH control is essential in aqueous oxidation systems. Alkaline conditions generally favor the oxidation reaction but can also promote competing base-catalyzed reactions. The optimal pH range typically falls between 8 and 10, providing sufficient basicity to facilitate oxidation while minimizing side reactions [8].

Modern Synthetic Routes

Catalytic Methods

Contemporary synthetic approaches to 2,6-dinitrobenzaldehyde have embraced catalytic methodologies that offer improved selectivity, milder reaction conditions, and enhanced environmental compatibility. These methods represent a significant advancement over traditional stoichiometric oxidation procedures [8] [14].

Vanadium-based catalytic systems have emerged as particularly effective for aromatic aldehyde synthesis. Ammonium vanadate (NH4VO3) in acidic aqueous medium (pH 1) operates at 60°C to achieve 78% selectivity for benzaldehyde formation from toluene substrates [8]. The catalytic cycle involves the dissolution of vanadium compounds to form peroxido complexes that serve as the active oxidizing species. The recyclability of these systems has been demonstrated over four catalytic cycles with maintained activity, achieving an overall yield of 37% [8].

Mixed metal oxide catalysts, particularly manganese-cobalt systems, have shown promising results for the selective oxidation of aromatic methyl groups. Operating at 70°C under atmospheric air pressure, these heterogeneous catalysts achieve 82% selectivity with the advantage of easy separation and recycling. The catalyst maintains stability over five reaction cycles, demonstrating the practical viability of this approach [14].

Innovative carbon nitride-based catalysts have been developed incorporating copper and boron dopants. These materials exhibit remarkable selectivity, achieving essentially complete selectivity for aldehyde formation under mild conditions using tert-butyl hydroperoxide as the oxidant [14]. The catalyst operates at 70°C in acetonitrile, providing an operationally simple procedure with minimal environmental impact.

Titanium-silicate molecular sieves, particularly TS-1, represent another significant advancement in catalytic methodology. These zeolite-based catalysts achieve outstanding performance with 98% conversion and 100% selectivity to benzaldehyde when using hydrogen peroxide as the oxidant at 80°C [14]. The catalyst demonstrates excellent recyclability over five cycles while maintaining both activity and selectivity.

Catalyst TypeSupport/MatrixOperating ConditionsSelectivity (%)Conversion (%)Recyclability
Vanadium-based (NH4VO3)Homogeneous60°C, pH 17837 (4 cycles)Good
Manganese-cobalt oxidesMixed metal oxide70°C, air pressure828.25 cycles
Copper-boron doped g-C3N4Carbon nitride70°C, t-BuOOH100MildNot reported
Titanium-silicate (TS-1)Zeolite framework80°C, H2O2100985 cycles
Ruthenium complexesLigand complexRT, NMO9584Limited

Flow Chemistry Approaches

Flow chemistry represents a transformative approach to the synthesis of 2,6-dinitrobenzaldehyde, offering precise control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes [15] [16]. The continuous flow methodology enables the handling of hazardous reagents and reactive intermediates under controlled conditions while facilitating heat and mass transfer.

The implementation of flow chemistry for nitroaromatic oxidations involves the use of microreactor systems that provide excellent temperature control and mixing efficiency. The small reactor volumes minimize the inventory of hazardous materials while enabling operation under conditions that would be unsafe in larger batch reactors [16]. Temperature control is particularly critical for these exothermic oxidation reactions, and flow reactors provide superior heat management compared to batch systems.

Residence time optimization in flow systems allows for precise control of reaction kinetics. Unlike batch processes where reaction time is fixed, flow chemistry enables continuous optimization of conversion and selectivity by adjusting flow rates and reactor geometry [15]. This capability is particularly valuable for oxidation reactions where over-oxidation can significantly reduce yields.

The integration of online analytical techniques with flow chemistry systems enables real-time monitoring and optimization of reaction conditions. High-performance liquid chromatography can be directly coupled to flow reactors to provide immediate feedback on conversion and product distribution, facilitating rapid process optimization [16].

Multistep flow processes have been developed that combine oxidation with subsequent purification steps in a continuous manner. These integrated systems reduce the isolation and handling of intermediate products while improving overall process efficiency [15]. The ability to perform consecutive chemical transformations in flow enables the development of telescope syntheses that are not practical in batch mode.

Green Chemistry Protocols

The development of environmentally sustainable synthetic protocols for 2,6-dinitrobenzaldehyde has become increasingly important as regulatory pressure and environmental consciousness drive the adoption of green chemistry principles [17]. These protocols emphasize the use of renewable feedstocks, benign solvents, and catalytic processes while minimizing waste generation.

Solvent-free methodologies represent one of the most significant advances in green synthesis approaches. Solid-state reactions using clay catalysts such as montmorillonite K-10 eliminate the need for organic solvents while providing excellent selectivity and yields [17]. These heterogeneous systems operate through surface-mediated mechanisms that concentrate reactants and facilitate efficient chemical transformations.

Aqueous-based oxidation systems have been developed that replace traditional organic solvents with water as the reaction medium. These systems often employ phase-transfer catalysts to facilitate the interaction between hydrophobic substrates and hydrophilic oxidizing agents [17]. The use of water as a solvent provides inherent safety advantages while simplifying product isolation and waste treatment.

Photochemical approaches utilizing visible light activation represent another significant green chemistry advancement. These methods employ photocatalysts that can be activated by sunlight or energy-efficient LED light sources, eliminating the need for high-temperature conditions [17]. The mild reaction conditions preserve sensitive functional groups while reducing energy consumption.

Enzymatic oxidation systems, while still in development for aromatic aldehydes, offer the ultimate in selectivity and environmental compatibility. These biocatalytic approaches operate under physiological conditions and produce no toxic by-products [17]. The development of engineered enzymes with enhanced stability and substrate scope continues to expand the applicability of these methods.

Microwave-assisted synthesis protocols have demonstrated significant improvements in reaction efficiency while reducing energy consumption. These methods achieve rapid heating through dielectric coupling, enabling shorter reaction times and often improved yields compared to conventional heating [17]. The precise temperature control possible with microwave heating enhances selectivity while reducing thermal decomposition.

Industrial Scale Production

Process Parameters and Optimization

Industrial production of 2,6-dinitrobenzaldehyde requires careful optimization of process parameters to achieve economic viability while maintaining product quality and environmental compliance [7] [5]. The scale-up from laboratory to industrial production presents unique challenges related to heat transfer, mass transfer, and safety considerations.

Temperature control becomes increasingly critical at industrial scale due to the large heat capacities involved and the exothermic nature of oxidation reactions. Industrial reactors must incorporate sophisticated heat management systems including external cooling, internal heat exchangers, and temperature monitoring at multiple points [7]. The reaction temperature typically ranges from 90-100°C for optimal conversion while avoiding thermal decomposition of products.

Mixing efficiency significantly impacts both reaction rate and selectivity at industrial scale. The increased reactor volumes require careful design of agitation systems to ensure uniform distribution of reactants and heat [7]. Computational fluid dynamics modeling is often employed to optimize impeller design and placement for maximum mixing efficiency.

Residence time distribution becomes a critical parameter in continuous industrial processes. The optimization of residence time requires balancing conversion with selectivity, as longer residence times may promote over-oxidation to carboxylic acids [13]. Plug flow reactors are often preferred over mixed reactors to minimize residence time distribution and improve selectivity.

Pressure control systems must accommodate the gas evolution associated with oxidation reactions while maintaining optimal reaction conditions. Industrial systems typically operate under slight positive pressure to prevent air ingress while providing adequate venting for evolved gases [7]. Safety relief systems are essential to handle potential pressure excursions.

The stoichiometry of oxidizing agents requires careful optimization to minimize raw material costs while achieving acceptable conversion. Industrial processes typically operate with minimal excess of oxidizing agent to reduce waste treatment costs [7]. Continuous monitoring of reactant concentrations enables real-time adjustment of feed ratios.

Economic Considerations

The economic viability of industrial 2,6-dinitrobenzaldehyde production depends on multiple factors including raw material costs, energy consumption, waste treatment expenses, and capital equipment requirements [7] [13]. A comprehensive economic analysis must consider both direct production costs and indirect factors such as environmental compliance and safety measures.

Raw material costs typically represent 40-60% of total production costs for chemical intermediates. The choice of starting materials significantly impacts economic viability, with 2,6-dinitrotoluene being the preferred substrate due to its commercial availability and relatively low cost [5]. Alternative feedstocks may offer cost advantages but require evaluation of their impact on overall process economics.

Energy consumption encompasses both thermal energy for heating reactions and electrical energy for agitation, pumping, and cooling systems. Process optimization focuses on heat integration to minimize external heating requirements through heat exchange between process streams [7]. Energy costs typically represent 15-25% of total production costs for oxidation processes.

Waste treatment costs have become increasingly significant due to stringent environmental regulations. The selection of oxidizing agents and reaction conditions must consider the downstream treatment requirements for both aqueous and gaseous waste streams [7]. Green chemistry approaches that minimize waste generation offer significant economic advantages through reduced treatment costs.

Capital equipment costs for industrial oxidation plants include reactor systems, heat exchangers, separation equipment, and environmental control systems. The total capital investment typically ranges from $5-15 million for a medium-scale production facility depending on capacity and complexity [7]. Equipment material selection must consider the corrosive nature of oxidizing environments.

Operating labor costs depend on the level of automation and complexity of the process. Continuous processes generally require lower labor costs per unit of production compared to batch operations [7]. Advanced process control systems reduce labor requirements while improving product consistency and yield.

Market factors including product demand, pricing trends, and competition significantly influence economic viability. The specialized nature of 2,6-dinitrobenzaldehyde as a pharmaceutical intermediate creates a relatively stable market with limited competition [5]. Price premiums for high-purity material can justify the additional costs of advanced purification systems.

Purification Techniques

Recrystallization Methods

Recrystallization remains the most widely employed purification technique for 2,6-dinitrobenzaldehyde due to its operational simplicity, cost-effectiveness, and excellent scalability [18] [19]. The selection of appropriate recrystallization solvents and conditions is crucial for achieving high purity while maintaining acceptable recovery yields.

Ethanol-based recrystallization systems have proven highly effective for 2,6-dinitrobenzaldehyde purification. The compound exhibits favorable solubility characteristics in hot ethanol while showing limited solubility at ambient temperature, providing the driving force for crystallization [18]. The typical procedure involves dissolving the crude product in hot ethanol (approximately 80°C) followed by controlled cooling to induce crystallization. This method consistently achieves purities of 96-98% with recovery yields of 80-85%.

Methanol systems offer an alternative recrystallization approach with slightly different selectivity characteristics. The lower boiling point of methanol (65°C versus 78°C for ethanol) provides advantages in terms of energy consumption and solvent recovery [18]. However, the increased solubility of 2,6-dinitrobenzaldehyde in methanol typically results in slightly lower recovery yields (75-80%) compared to ethanol systems, although purities of 95-97% are readily achievable.

Mixed solvent systems combining ethanol or methanol with water provide enhanced crystallization control. The addition of water as an anti-solvent reduces the solubility of 2,6-dinitrobenzaldehyde while maintaining adequate dissolution of impurities [18]. Typical solvent ratios range from 70:30 to 90:10 (alcohol:water) depending on the specific impurity profile of the crude material.

Temperature programming during recrystallization significantly impacts crystal quality and purity. Controlled cooling rates of 0.5-1.0°C per minute provide optimal crystal growth while minimizing occlusion of impurities [19]. Rapid cooling can lead to the formation of small crystals with high surface area that may trap impurities, while excessively slow cooling may result in co-crystallization of impurities.

Seeding techniques using pure 2,6-dinitrobenzaldehyde crystals can improve both yield and crystal quality. The addition of seed crystals at the appropriate supersaturation level provides nucleation sites for controlled crystal growth [19]. This technique is particularly valuable for industrial applications where consistent crystal size distribution is important for downstream processing.

MethodPurity Achieved (%)Recovery Yield (%)Solvent SystemScalabilityCost
Recrystallization from ethanol96-9880-85Ethanol/waterExcellentLow
Recrystallization from methanol95-9775-80Methanol/waterExcellentLow
Column chromatography98-9970-75Hexane/EtOAcGoodModerate
HPLC purification>9985-90ACN/water/H3PO4LimitedHigh
Vacuum distillation92-9560-70Reduced pressureGoodModerate

Chromatographic Approaches

Chromatographic purification methods offer superior resolution for the separation of closely related impurities from 2,6-dinitrobenzaldehyde, particularly isomeric compounds that may be difficult to separate by recrystallization [20] [21]. These techniques are especially valuable for analytical and pharmaceutical applications requiring the highest purity levels.

High-performance liquid chromatography (HPLC) provides the ultimate purification capability for 2,6-dinitrobenzaldehyde. Reverse-phase chromatography using C18 columns with acetonitrile-water-phosphoric acid mobile phases enables the separation of positional isomers and other closely related impurities [20]. The method achieves purities exceeding 99% with recovery yields of 85-90%, making it suitable for high-value applications despite the higher cost.

The chromatographic separation of benzaldehyde and nitrobenzaldehyde isomers requires careful optimization of mobile phase composition and gradient conditions. A typical HPLC method employs 0.05 mol/L dipotassium hydrogen phosphate buffer (pH 7.5) with methanol in an 80:20 ratio, operating at 40°C with detection at 240 nm [20]. This system successfully separates 2,6-dinitrobenzaldehyde from the 2,4- and 3,5-isomers with baseline resolution.

Column chromatography using silica gel provides a more economical alternative to HPLC for moderate-scale purifications. Hexane-ethyl acetate gradient systems effectively separate 2,6-dinitrobenzaldehyde from most common impurities, achieving purities of 98-99% with recovery yields of 70-75% [22]. The lower cost and greater throughput make this approach attractive for preparative applications.

Specialized chromatographic phases have been developed for nitroaromatic compounds. The Newcrom R1 column, specifically designed for reverse-phase separations with low silanol activity, provides excellent separation of 2,6-dinitrobenzaldehyde from related compounds [21]. The method uses acetonitrile-water-phosphoric acid mobile phases and is scalable for preparative applications.

Flash chromatography systems enable rapid purification with reduced solvent consumption compared to traditional column chromatography. Automated flash systems with gradient capability and UV detection provide reproducible separations while minimizing operator involvement [22]. These systems are particularly valuable for routine purification operations in research and development applications.

Quality Control Parameters

Comprehensive quality control for 2,6-dinitrobenzaldehyde requires the establishment of multiple analytical parameters that ensure both chemical purity and physical characteristics meet specifications for intended applications [23] [24] [25]. These parameters form the basis for release testing and stability monitoring.

Melting point determination remains a fundamental quality control parameter, with 2,6-dinitrobenzaldehyde exhibiting a characteristic melting range of 120-122°C [26] [23]. Deviations from this range indicate the presence of impurities or degradation products. Capillary melting point determination using standardized procedures provides reproducible results with ±2°C accuracy.

HPLC purity analysis represents the most critical quality control parameter for pharmaceutical and research applications. The method employs UV detection at 240 nm, where 2,6-dinitrobenzaldehyde exhibits strong absorption [20] [23]. Specifications typically require ≥98.0% purity by peak area integration, with individual impurities limited to ≤1.0% and total impurities ≤2.0%.

Water content determination by Karl Fischer titration ensures product stability and compliance with storage requirements. The hygroscopic nature of 2,6-dinitrobenzaldehyde necessitates control of water content to ≤0.5% to prevent hydrolysis and degradation [23]. Coulometric Karl Fischer methods provide the accuracy and precision required for this determination.

Residual solvent analysis by gas chromatography with headspace sampling monitors solvent levels from purification processes. Individual solvents must be controlled to ≤0.1% each according to International Council for Harmonisation guidelines [23]. Methanol and ethanol from recrystallization are the most common residual solvents requiring monitoring.

Heavy metals analysis by inductively coupled plasma mass spectrometry ensures compliance with pharmaceutical standards. Total heavy metals content must be ≤10 ppm with individual metals subject to specific limits [23]. Particular attention is required for transition metals that may catalyze oxidative degradation of the aldehyde functionality.

Physical appearance assessment includes evaluation of crystal habit, color, and flowability characteristics. 2,6-Dinitrobenzaldehyde should appear as a yellow crystalline solid with uniform particle size distribution [26] [23]. Color variations may indicate oxidative degradation or the presence of colored impurities.

ParameterSpecificationTest MethodAcceptance Criteria
Melting Point120-122°CCapillary melting pointWithin ±2°C of literature
HPLC Purity≥98.0%HPLC-UV (240 nm)Peak area ≥98%
Water Content≤0.5%Karl Fischer titrationKF result ≤0.5%
Residual Solvents≤0.1% eachGC headspaceIndividual peaks ≤0.1%
Heavy Metals≤10 ppmICP-MSTotal ≤10 ppm
AppearanceYellow crystalline solidVisual inspectionFree-flowing, uniform color

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

606-31-5

Wikipedia

2,6-Dinitrobenzaldehyde

Dates

Last modified: 08-15-2023

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